molecular formula C9H19NO2 B2924320 3-Aminononanoic acid CAS No. 102653-40-7

3-Aminononanoic acid

Cat. No.: B2924320
CAS No.: 102653-40-7
M. Wt: 173.256
InChI Key: JSJXIPXCQNHXJA-UHFFFAOYSA-N
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Description

3-Aminononanoic acid is an organic compound with the molecular formula C₉H₁₉NO₂. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is characterized by a nine-carbon aliphatic chain with an amino group attached to the third carbon and a carboxyl group at the end of the chain. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminononanoic acid can be synthesized through several methods. One common approach involves the amidomalonate synthesis, where a malonic ester derivative is alkylated with an appropriate alkyl halide, followed by hydrolysis and decarboxylation to yield the desired amino acid . Another method involves the reductive amination of the corresponding keto acid, which is a straightforward process to introduce the amino group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The amidomalonate synthesis is favored for its high yield and relatively simple reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Aminononanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acids with various functional groups.

Scientific Research Applications

3-Aminononanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    3-Aminooctanoic acid: An eight-carbon analog with similar chemical properties but shorter chain length.

    3-Aminodecanoic acid: A ten-carbon analog with similar chemical properties but longer chain length.

    3-Aminoundecanoic acid: An eleven-carbon analog with similar chemical properties but even longer chain length.

Uniqueness: 3-Aminononanoic acid is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its nine-carbon chain provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications that require moderate solubility and reactivity .

Properties

IUPAC Name

3-aminononanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-2-3-4-5-6-8(10)7-9(11)12/h8H,2-7,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJXIPXCQNHXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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